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molecular formula C8H10N2O5S B5656121 N-(2-methoxy-5-nitrophenyl)methanesulfonamide

N-(2-methoxy-5-nitrophenyl)methanesulfonamide

Cat. No. B5656121
M. Wt: 246.24 g/mol
InChI Key: ZYDWMQPKWZSZJG-UHFFFAOYSA-N
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Patent
US07745490B2

Procedure details

A solution of 2-Methoxy-5-nitro-methanesulfonylaminobenzene (1 g) in methanol (20 ml) containing palladium on carbon (10%, 100 mg) was stirred at RT under hydrogen for 48 h. The mixture was filtered through celite then evaporated to give 2-methoxy-5-amino-methanesulfonylaminobenzene as a brown gum. This was used without purification in the following reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[NH:12][S:13]([CH3:16])(=[O:15])=[O:14]>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[NH:12][S:13]([CH3:16])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under hydrogen for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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